Deacetylbisacodyl
Overview
Description
Mechanism of Action
Target of Action
Dihydroxydiphenyl-pyridyl methane (DPDM), also known as deacetylbisacodyl, is a compound of significant interest . It is believed to function as a pro-drug within the body , which means it is metabolized into an active form that interacts with various cellular processes .
Mode of Action
DPDM is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This conversion is mediated by the action of endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . The active compound is a stimulant laxative and increases peristalsis in the gut .
Biochemical Pathways
It is known that the biotransformation of dpdm is activated by adding phenolic compounds such as phenol, acetaminophen, and flavonoids .
Pharmacokinetics
It is known that bisacodyl, from which dpdm is derived, is metabolized to an active metabolite (dpm, bhpm) by endogenous deacetylase enzymes found on the mucosa of the small intestine and colon .
Result of Action
The result of DPDM’s action is largely dependent on its conversion to its active form, DPM (BHPM). This active compound is a stimulant laxative and increases peristalsis in the gut . It has been found to be a potent and selective cytotoxic agent towards quiescent human glioblastoma tumor stem-like cells .
Action Environment
The action, efficacy, and stability of DPDM can be influenced by various environmental factors. For instance, the conversion of DPDM to its active form is mediated by gut bacteria . Therefore, the composition of the gut microbiota may influence the efficacy of DPDM. Additionally, the presence of phenolic compounds can activate the biotransformation of DPDM .
Biochemical Analysis
Biochemical Properties
Dihydroxydiphenyl-pyridyl methane is metabolized to an active metabolite by the action of endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . This process involves interactions with various enzymes and proteins, which are crucial for its function.
Cellular Effects
The effects of Dihydroxydiphenyl-pyridyl methane on cells are significant. It has been found to have a potent and selective cytotoxic effect on quiescent human glioblastoma tumor stem-like cells . This indicates that Dihydroxydiphenyl-pyridyl methane can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dihydroxydiphenyl-pyridyl methane involves its conversion to an active metabolite by endogenous deacetylase enzymes . This conversion is crucial for its function and effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Dihydroxydiphenyl-pyridyl methane is involved in metabolic pathways within the body. It is metabolized to an active metabolite by endogenous deacetylase enzymes found on the mucosa of the small intestine and colon . This process involves interactions with various enzymes and cofactors.
Preparation Methods
The synthesis of deacetylbisacodyl involves the deacetylation of bisacodyl. Bisacodyl itself can be synthesized through a multi-step process that includes the condensation of pyridine-2-carboxaldehyde with 4-hydroxybenzaldehyde, followed by acetylation and subsequent deacetylation to yield this compound . Industrial production methods typically involve the use of solvents such as chloroform and acetone, and the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Deacetylbisacodyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction pathways . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Deacetylbisacodyl has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Deacetylbisacodyl is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Bisacodyl: The parent compound, which is acetylated and requires deacetylation to become active.
Sodium Picosulfate: Another stimulant laxative that is metabolized to the same active compound as bisacodyl.
Phenolphthalein: A laxative with a different structure but similar stimulant effects on the colon.
This compound stands out due to its specific interaction with the parasympathetic nerves and its role as an active metabolite, making it a crucial component in the efficacy of bisacodyl and sodium picosulfate .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJROKJGQSPMTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209053 | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-41-8 | |
Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetylbisacodyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydroxydiphenyl-pyridyl methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLBISACODYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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